![molecular formula C16H16BrNO B14200001 2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol CAS No. 919113-99-8](/img/structure/B14200001.png)
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol is an organic compound that features a bromophenyl group attached to a butenyl chain, which is further connected to an aminophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential as a neuroprotective agent against diseases like Alzheimer’s.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase, which are involved in neurotransmitter regulation . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.
4-Bromophenyl derivatives: Compounds with a bromophenyl group attached to various functional groups, such as thiazoles or pyrazoles.
Uniqueness
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
919113-99-8 |
|---|---|
Molecular Formula |
C16H16BrNO |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)but-3-enylamino]phenol |
InChI |
InChI=1S/C16H16BrNO/c1-2-5-14(12-8-10-13(17)11-9-12)18-15-6-3-4-7-16(15)19/h2-4,6-11,14,18-19H,1,5H2 |
InChI Key |
HSPSKNWWRVNNEX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Br)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


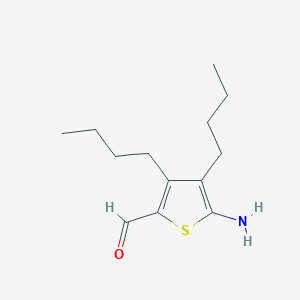
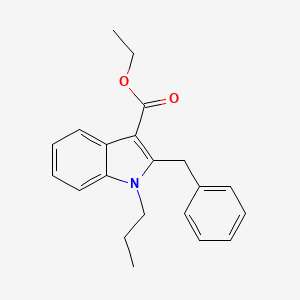
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
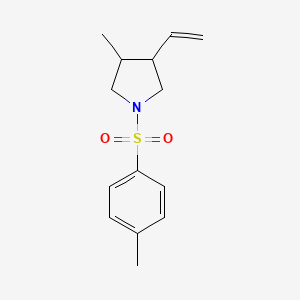

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
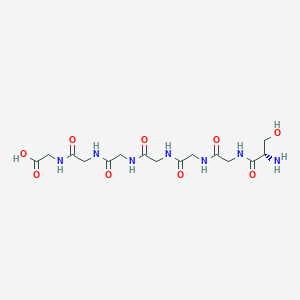
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)

![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)
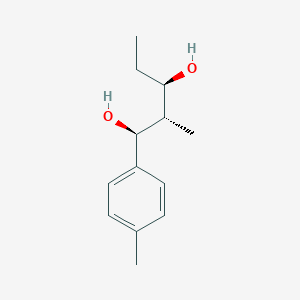
methanone](/img/structure/B14199972.png)
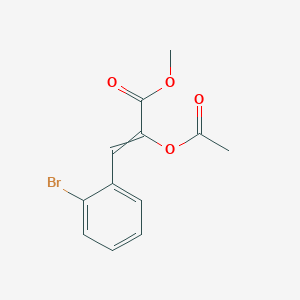
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
